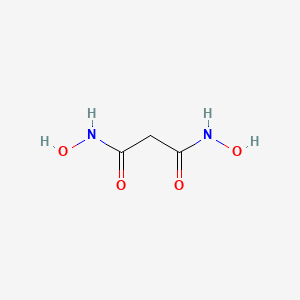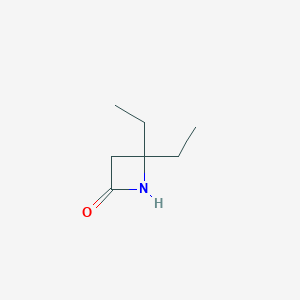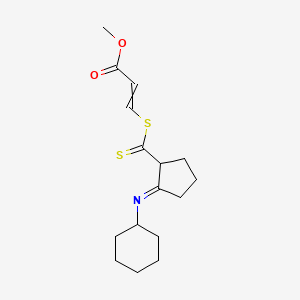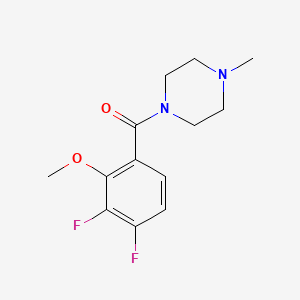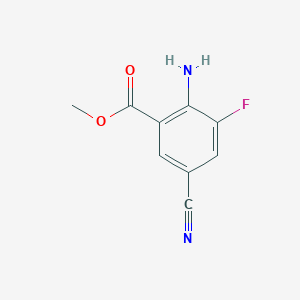
(2S)-1,4-dioxane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,4-dioxane-2-carbaldehyde: is an organic compound characterized by a dioxane ring with an aldehyde functional group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,4-dioxane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-hydroxyacetaldehyde with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: (2S)-1,4-dioxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed:
Oxidation: (2S)-1,4-dioxane-2-carboxylic acid.
Reduction: (2S)-1,4-dioxane-2-methanol.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2S)-1,4-dioxane-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism by which (2S)-1,4-dioxane-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde is converted to an alcohol through the addition of hydrogen atoms from the reducing agent.
Molecular Targets and Pathways: The molecular targets of this compound and its derivatives can vary widely. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
1,4-dioxane: A structurally similar compound without the aldehyde functional group.
1,3-dioxane-2-carbaldehyde: A positional isomer with the aldehyde group at the second position of a 1,3-dioxane ring.
2,2-dimethyl-1,3-dioxane-4-carbaldehyde: A derivative with additional methyl groups on the dioxane ring.
Uniqueness: (2S)-1,4-dioxane-2-carbaldehyde is unique due to its specific stereochemistry and the presence of the aldehyde functional group
特性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC名 |
(2S)-1,4-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2/t5-/m1/s1 |
InChIキー |
SOYANKPFXHJUCE-RXMQYKEDSA-N |
異性体SMILES |
C1CO[C@@H](CO1)C=O |
正規SMILES |
C1COC(CO1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


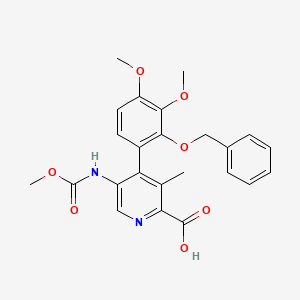

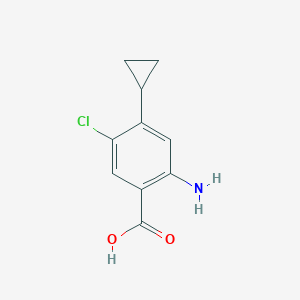
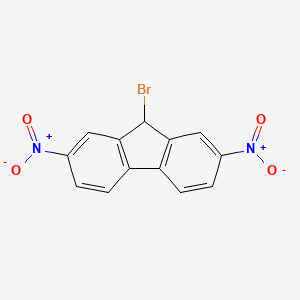
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
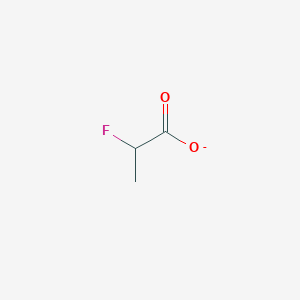
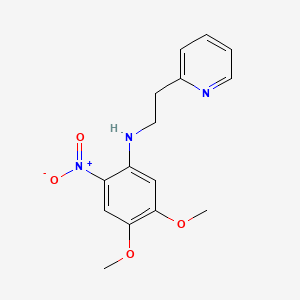
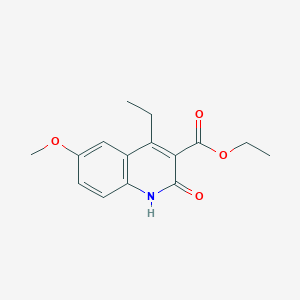
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
